Delphinidin 3-galactoside
Overview
Description
Delphinidin 3-galactoside, also known as Myrtillin, is an anthocyanin . It is the 3-glucoside of delphinidin and can be found in all green plants . It is most abundantly found in black beans, blackcurrant, blueberry, huckleberry, bilberry leaves, and in various myrtles, roselle plants, and Centella asiatica plant .
Synthesis Analysis
The synthesis of Delphinidin 3-galactoside involves several enzymes. Flavanone 3-hydroxylase (F3H) reacts with naringenin and converts it into DHK, which then can be either hydroxylated at the 3′ position (by F3′H) or at both the 3′ and 5′ positions (by F3′5′H) to produce DHQ and DHM, respectively .Molecular Structure Analysis
Delphinidin 3-galactoside has a molecular formula of C21H21O12 . It is a polyphenolic compound that presents oxygen (first position) and is linked to the sugar moiety in 3-O-β- position of the C ring . It can reach different molecular structures, such as delphinidin-3-O-glucoside (Dp-3-G), delphinidin-3-O-rutinoside (Dp-3-R), delphinidin-3-O-galactoside (Dp-3-Ga), delphinidin-3-O-sambubioside (Dp-3-S), and delphinidin-3-O-arabinoside (Dp-3-A) through chemical structure-based glycosyl substitution .Chemical Reactions Analysis
Delphinidin 3-galactoside exhibits a variety of useful biological activities by distinct and complex mechanisms . It is highly active in its aglycone form, but the presence of a sugar moiety is vital for its bioavailability .Physical And Chemical Properties Analysis
Delphinidin 3-galactoside has a molar mass of 500.84 g/mol . It is a water-soluble compound .Scientific Research Applications
Antioxidant and Protective Effects
Delphinidin 3-galactoside (D3G) demonstrates significant antioxidant activity. It is known to protect mouse hepatocytes from cytotoxicity induced by (-)-epigallocatechin-3-gallate (EGCG), a compound with both antioxidant and prooxidative properties. D3G achieves this by up-regulating protective proteins like heme oxygenase-1 and heat shock protein 70, thereby reducing endoplasmic reticulum (ER) stress responses (Inoue, Maeda-Yamamoto, Nesumi, & Murakami, 2012).
Effects on Insulin Secretion
Research has shown that D3G can stimulate insulin secretion from pancreatic β-cells in vitro. This property is particularly noteworthy as it suggests potential applications in managing diabetes or related metabolic disorders (Jayaprakasam, Vareed, Olson, & Nair, 2005).
Interaction with Enzymes
D3G has been studied for its inhibitory effects on tyrosinase activity, an enzyme involved in melanin production. Spectroscopic studies and molecular docking have revealed that D3G can bind with tyrosinase, suggesting potential uses in dermatology or cosmetic applications (Chen et al., 2021).
Anti-Angiogenic Properties
Encapsulation of D3G in small extracellular vesicles enhances its stability and anti-angiogenic efficacy. This finding opens up potential therapeutic applications in treating diseases associated with excessive vascularization, including certain types of cancer (Barkallah et al., 2021).
Anticancer Potential
Studies have indicated that D3G and other anthocyanins can inhibit the growth of various human tumor cell lines, suggesting a potential role in cancer prevention or therapy (Zhang, Vareed, & Nair, 2005).
Impact on Cell Differentiation
Delphinidin has been shown to inhibit the differentiation of pre-adipocytes by activating Wnt/β-catenin signaling. This property suggests possible applications in treating metabolic diseases like obesity (Rahman, Jeon, & Kim, 2016).
Metabolic Regulation
Delphinidin's effect on metabolic regulation and potential as a biomarker for oxidative stress-induced damage in A549 cells has been explored. This research suggests roles in antioxidant activity and possibly in therapeutic interventions for oxidative stress-related conditions (Ye et al., 2022).
Anti-Metastatic Effects in Colorectal Cancer
Delphinidin shows promising results in inhibiting colorectal cancer metastasis. It achieves this by upregulating miR-204-3p and suppressing the integrin/FAK axis, which could be significant in developing new therapeutic strategies against colorectal cancer metastasis (Huang et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O12.ClH/c22-6-15-17(28)18(29)19(30)21(33-15)32-14-5-9-10(24)3-8(23)4-13(9)31-20(14)7-1-11(25)16(27)12(26)2-7;/h1-5,15,17-19,21-22,28-30H,6H2,(H4-,23,24,25,26,27);1H/t15-,17+,18+,19-,21-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWIIMLSNZOCBP-KGDMUXNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClO12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Delphinidin 3-galactoside | |
CAS RN |
28500-00-7 | |
Record name | Delphinidin galactoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028500007 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DELPHINIDIN 3-GALACTOSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5I4811UJHV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.